N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine
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Overview
Description
N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine is a chemical compound known for its unique structure and properties It is composed of an acridine moiety substituted with a methyl group at the 4-position and a benzene-1,3-diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylacridin-9-yl)benzene-1,3-diamine typically involves the reaction of 4-methylacridine with benzene-1,3-diamine under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylacridin-9-yl)benzene-1,3-diamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments for industrial applications
Mechanism of Action
The mechanism by which N1-(4-Methylacridin-9-yl)benzene-1,3-diamine exerts its effects involves interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylbenzene-1,2-diamine
- 1-Phenyl-1H-benzimidazole
- 4-Methoxyazobenzene derivatives
Uniqueness
N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine stands out due to its unique acridine structure, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits higher fluorescence intensity and stability, making it more suitable for applications in biological imaging and photodynamic therapy .
Properties
CAS No. |
655238-86-1 |
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Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-N-(4-methylacridin-9-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H17N3/c1-13-6-4-10-17-19(13)23-18-11-3-2-9-16(18)20(17)22-15-8-5-7-14(21)12-15/h2-12H,21H2,1H3,(H,22,23) |
InChI Key |
WIQBHVBEETWGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC(=C4)N |
Origin of Product |
United States |
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